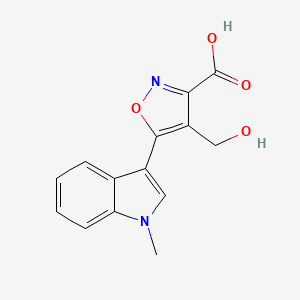

VE-Ptp-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12N2O4 |

|---|---|

Molecular Weight |

272.26 g/mol |

IUPAC Name |

4-(hydroxymethyl)-5-(1-methylindol-3-yl)-1,2-oxazole-3-carboxylic acid |

InChI |

InChI=1S/C14H12N2O4/c1-16-6-9(8-4-2-3-5-11(8)16)13-10(7-17)12(14(18)19)15-20-13/h2-6,17H,7H2,1H3,(H,18,19) |

InChI Key |

JJKVKHLXSDXTKH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=NO3)C(=O)O)CO |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of VE-PTP-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of VE-PTP-IN-1, a potent and selective inhibitor of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP). This compound, also widely known as AKB-9778, is a pivotal research tool and a promising therapeutic candidate for diseases characterized by vascular instability, such as diabetic retinopathy and wet age-related macular degeneration. This document provides a comprehensive overview of its molecular interactions, downstream signaling cascades, and cellular effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways.

Core Mechanism of Action: Disinhibition of Tie2 Signaling

Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP) is a receptor-type protein tyrosine phosphatase predominantly expressed in endothelial cells. Its primary function is the dephosphorylation and subsequent inactivation of the Tie2 receptor tyrosine kinase, a critical regulator of vascular stability. This compound is a competitive inhibitor of the VE-PTP phosphatase domain, and its mechanism of action is centered on preventing the dephosphorylation of Tie2. This leads to the sustained activation of Tie2 and its downstream signaling pathways, ultimately promoting vascular quiescence and stability.

The inhibition of VE-PTP by this compound initiates a cascade of molecular events that fortify the endothelial barrier. By blocking VE-PTP, the inhibitor effectively "turns on" Tie2 signaling, mimicking the effects of its natural ligand, Angiopoietin-1 (Ang1). This activation triggers a series of downstream phosphorylation events that culminate in the stabilization of endothelial cell junctions and a reduction in vascular permeability.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound (AKB-9778).

| Parameter | Value | Target | Reference |

| IC50 | 17 pM | VE-PTP | [1] |

| IC50 | 780 nM | PTP1B | [1] |

| IC50 | 36 pM | HPTPη | [1] |

| IC50 | 100 pM | HPTPγ | [1] |

Table 1: In vitro inhibitory activity of AKB-9778 against various phosphatases.

| Clinical Study (TIME-2) | Dosage | Outcome | p-value | Reference |

| Diabetic Macular Edema | 15 mg twice daily (subcutaneous) | -1.20 ± 0.21 mmHg change in IOP from baseline | < 0.01 | |

| Clinical Study (TIME-2b) | Dosage | Outcome | p-value | Reference |

| Diabetic Macular Edema | 15 mg twice daily (subcutaneous) | -1.10 ± 0.23 mmHg change in IOP from baseline | < 0.001 |

Table 2: Clinical trial data for AKB-9778 in patients with diabetic macular edema, showing a significant reduction in intraocular pressure (IOP).

Signaling Pathways and Molecular Interactions

The mechanism of this compound involves a complex interplay of signaling molecules. The following diagrams, generated using the DOT language, illustrate the key pathways affected by VE-PTP inhibition.

The Central Role of Tie2 Activation

Inhibition of VE-PTP by this compound leads to the phosphorylation and activation of the Tie2 receptor. This initiates downstream signaling through two major pathways: the PI3K/Akt pathway, which promotes endothelial cell survival and nitric oxide production, and the Rac1 pathway, which is crucial for cytoskeletal rearrangement and junctional stabilization.

Caption: this compound inhibits VE-PTP, leading to Tie2 phosphorylation and activation of downstream signaling pathways.

Regulation of Endothelial Cell Junctions

A key consequence of Tie2 activation by this compound is the stabilization of endothelial cell junctions, primarily through the modulation of VE-cadherin-mediated adhesion. This involves a complex interplay with other signaling molecules, including FGD5, Cdc42, and RhoA. Inhibition of VE-PTP leads to the activation of the guanine nucleotide exchange factor (GEF) FGD5, which in turn activates Cdc42, a Rho GTPase that promotes the formation of cortical actin and strengthens cell-cell adhesions.

Caption: VE-PTP inhibition stabilizes endothelial junctions through the Tie2-FGD5-Cdc42 pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Immunoprecipitation of VE-PTP and Associated Proteins

This protocol is used to isolate VE-PTP and its interacting partners, such as Tie2, from cell lysates.

-

Cell Lysis:

-

Culture human umbilical vein endothelial cells (HUVECs) to confluency.

-

Treat cells with this compound (e.g., 5 µM for 30 minutes) or vehicle control.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in ice-cold lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).

-

Scrape cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Immunoprecipitation:

-

Pre-clear the supernatant by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add the primary antibody against VE-PTP or Tie2 (e.g., 1-2 µg) and incubate overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Wash the beads three to five times with lysis buffer.

-

-

Western Blot Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Probe the membrane with primary antibodies against VE-PTP, Tie2, phosphotyrosine (e.g., 4G10), or other proteins of interest.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

-

siRNA-mediated Knockdown of VE-PTP in HUVECs

This technique is employed to specifically reduce the expression of VE-PTP to study the effects of its absence.

-

Cell Seeding:

-

Seed HUVECs in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

-

Transfection:

-

Prepare two tubes for each well to be transfected.

-

In tube 1, dilute the VE-PTP specific siRNA (e.g., 10-50 nM final concentration) in serum-free medium (e.g., Opti-MEM).

-

In tube 2, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.

-

Combine the contents of the two tubes and incubate at room temperature for 5-20 minutes to allow for complex formation.

-

Add the siRNA-lipid complex to the cells in complete growth medium.

-

-

Post-transfection:

-

Incubate the cells for 24-72 hours.

-

Harvest the cells for downstream analysis, such as Western blotting to confirm knockdown efficiency or for use in functional assays.

-

Endothelial Paracellular Permeability Assay

This assay measures the ability of a substance to pass through a monolayer of endothelial cells, providing an in vitro model of vascular permeability.

-

Cell Culture on Transwell Inserts:

-

Seed HUVECs onto collagen-coated Transwell inserts (e.g., 0.4 µm pore size) and culture until a confluent monolayer is formed.

-

-

Treatment:

-

Treat the endothelial monolayer with this compound (e.g., 10 µM) or a permeability-inducing agent like thrombin or VEGF as a positive control.

-

-

Permeability Measurement:

-

Add a fluorescently labeled high molecular weight dextran (e.g., 250 kDa FITC-dextran at 1 mg/mL) to the upper chamber of the Transwell insert.

-

Incubate for a defined period (e.g., 20-60 minutes) at 37°C.

-

Collect samples from the lower chamber.

-

Measure the fluorescence intensity in the lower chamber using a fluorescence plate reader. Increased fluorescence indicates higher permeability.

-

Cdc42/RhoA Activation Assay (Pull-down Assay)

This assay is used to measure the levels of active, GTP-bound Cdc42 or RhoA in endothelial cells.

-

Cell Treatment and Lysis:

-

Treat HUVECs with this compound or other stimuli.

-

Lyse the cells in a specific GTPase lysis buffer provided with commercial kits.

-

-

Affinity Precipitation:

-

Incubate the cell lysates with agarose beads coupled to a protein domain that specifically binds to the active (GTP-bound) form of the GTPase (e.g., PAK-PBD for Cdc42/Rac1, Rhotekin-RBD for RhoA).

-

Wash the beads to remove non-specifically bound proteins.

-

-

Detection:

-

Elute the bound proteins and analyze by Western blotting using an antibody specific for Cdc42 or RhoA. The amount of protein pulled down corresponds to the level of active GTPase in the cell.

-

Conclusion

This compound is a highly specific and potent inhibitor of VE-PTP that functions primarily by activating the Tie2 signaling pathway. This activation leads to a cascade of downstream events that collectively enhance endothelial barrier function, reduce vascular permeability, and promote vascular stability. The detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols provided in this guide, is crucial for its application in basic research and for the continued development of novel therapeutics targeting vascular diseases.

References

An In-depth Technical Guide to VE-PTP Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP), also known as PTPRB, is a receptor-type protein tyrosine phosphatase predominantly expressed in endothelial cells. It plays a critical role in the regulation of angiogenesis, vascular permeability, and inflammation.[1][2][3] As a key regulator of endothelial cell function, VE-PTP's downstream signaling pathways are of significant interest for understanding vascular biology and for the development of novel therapeutics targeting vascular diseases. This guide provides a comprehensive overview of the core downstream signaling pathways of VE-PTP, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Pathways of VE-PTP

VE-PTP exerts its influence on endothelial cell biology primarily through its interaction with and dephosphorylation of several key transmembrane proteins. The most well-characterized substrates of VE-PTP are the angiopoietin receptor Tie2, the adherens junction protein VE-cadherin, and, to some extent, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2]

VE-PTP and Tie2 Signaling

VE-PTP is a critical negative regulator of the Tie2 signaling pathway. Tie2, a receptor tyrosine kinase, is essential for vascular maturation and stability. VE-PTP physically associates with Tie2 and dephosphorylates it, thereby attenuating its downstream signaling.

Mechanism of Action:

Inhibition or downregulation of VE-PTP leads to increased tyrosine phosphorylation of Tie2, activating its downstream signaling cascades. This activation promotes endothelial cell survival, proliferation, and vascular stabilization. The downstream effectors of Tie2 activation include Akt, Erk1/2, and eNOS.

Signaling Pathway Diagram:

Caption: VE-PTP negatively regulates Tie2 signaling.

Quantitative Data on VE-PTP and Tie2 Signaling:

| Experimental Condition | Measured Parameter | Fold Change / Effect | Reference |

| Incubation of bEnd.5 cells with anti-VE-PTP antibodies (1h) | Tyrosine phosphorylation of Tie-2 | Strong increase | |

| Silencing of VE-PTP by siRNA in endothelial cells | Ang1-stimulated Tie-2 phosphorylation | Greater extent than control siRNA | |

| Treatment with anti-VE-PTP antibodies | Endothelial cell proliferation in allantois explants | 2.8-fold increase | |

| Treatment with anti-VE-PTP antibodies | Enlargement of vascular structures in allantois | Blocked by Erk1/2 inhibitors | |

| Treatment of HUVECs with AKB-9778 (VE-PTP inhibitor) | TIE2 phosphorylation | Concentration-dependent increase | |

| Co-incubation of HUVECs with AKB-9778 and ANG1 | TIE2 phosphorylation | Markedly enhanced compared to either alone |

VE-PTP and VE-cadherin Signaling

VE-PTP plays a crucial role in maintaining endothelial barrier function by regulating the integrity of adherens junctions, primarily through its interaction with VE-cadherin.

Mechanism of Action:

VE-PTP associates with VE-cadherin at cell-cell junctions. This association is mediated by their extracellular domains. VE-PTP can dephosphorylate VE-cadherin and its associated catenins, such as plakoglobin, which is thought to strengthen cell-cell adhesion and reduce vascular permeability. Interestingly, some studies suggest that the stabilizing effect of VE-PTP on VE-cadherin junctions can be independent of its phosphatase activity, indicating an adaptor or scaffolding role. Stimuli like VEGF or leukocyte adhesion can lead to the dissociation of the VE-PTP/VE-cadherin complex, resulting in increased VE-cadherin phosphorylation and junctional disassembly.

Signaling Pathway Diagram:

Caption: VE-PTP regulation of VE-cadherin and junctional integrity.

Quantitative Data on VE-PTP and VE-cadherin Signaling:

| Experimental Condition | Measured Parameter | Fold Change / Effect | Reference |

| Down-regulation of VE-PTP expression in endothelial cells | Endothelial cell permeability | Enhanced | |

| Down-regulation of VE-PTP expression in mouse endothelioma cells | Transendothelial migration of mouse neutrophils | Increased by 44 ± 9% | |

| Down-regulation of human VE-PTP (hPTP-β) in HUVECs | Transendothelial migration of human neutrophils | Increased by 60 ± 8% | |

| Knockdown of VE-PTP by siRNA in mouse endothelioma cells | Tyrosine phosphorylation of plakoglobin | Enhanced by 40% | |

| VE-PTP knockdown in HPAECs | VE-cadherin internalization rate constant | Increased from 0.17 ± 0.02 min⁻¹ to 0.29 ± 0.04 min⁻¹ |

VE-PTP and VEGFR2 Signaling

The role of VE-PTP in directly regulating VEGFR2, the primary receptor for VEGF-A, is more complex and appears to be indirect. While some studies suggest VE-PTP does not directly interact with VEGFR2, others indicate that VE-PTP can influence VEGFR2 phosphorylation and downstream signaling.

Mechanism of Action:

VE-PTP and VEGFR2 have been found in close proximity, and silencing VE-PTP can enhance VEGF-induced VEGFR2 phosphorylation. This suggests an indirect regulatory mechanism, possibly mediated through other junctional proteins or by influencing the localization and trafficking of VEGFR2. One proposed mechanism is that VE-PTP, through its interaction with Tie2, indirectly modulates VEGFR2 activity in stalk cells during angiogenesis, which is crucial for establishing endothelial cell polarity and lumen formation. Activin A has been shown to limit VEGF-induced permeability by increasing VE-PTP expression, which in turn leads to dephosphorylation of VEGFR2.

Signaling Pathway Diagram:

Caption: Indirect regulation of VEGFR2 signaling by VE-PTP.

Quantitative Data on VE-PTP and VEGFR2 Signaling:

| Experimental Condition | Measured Parameter | Fold Change / Effect | Reference |

| Silencing of VE-PTP in immortalized microvascular ECs | VEGF-A-induced VEGFR2 phosphorylation (Y951, Y1175) | Increased | |

| Activin A treatment of primary human retinal endothelial cells | VEGF-induced permeability | Limited/reduced | |

| Activin A treatment of primary human retinal endothelial cells | VE-PTP expression | Increased | |

| Reducing VE-PTP expression or activity | Effect of activin A on VEGF-induced permeability | Overcame the inhibitory effect | |

| Treatment with AKB-9778 | Phosphorylation of VEGFR2 | No effect, demonstrating selectivity for Tie2 |

Key Experimental Protocols

This section details common methodologies used to investigate VE-PTP downstream signaling.

siRNA-mediated Knockdown of VE-PTP

Objective: To study the effects of reduced VE-PTP expression on downstream signaling and cellular functions.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or mouse endothelioma cells (bEnd.5) are cultured to 80-90% confluency.

-

Transfection: Cells are transfected with either a non-targeting control siRNA or a specific siRNA targeting VE-PTP using a suitable transfection reagent (e.g., Lipofectamine). Transfection is typically carried out for 24-72 hours.

-

Verification of Knockdown: The efficiency of VE-PTP knockdown is confirmed by Western blotting or quantitative PCR (qPCR) of cell lysates.

-

Downstream Analysis: Following successful knockdown, cells are used for various assays, such as:

-

Immunoblotting: To assess the phosphorylation status of target proteins like Tie2, VE-cadherin, and VEGFR2.

-

Permeability Assays: To measure changes in endothelial barrier function.

-

Transmigration Assays: To quantify the migration of leukocytes across the endothelial monolayer.

-

Immunofluorescence: To visualize changes in protein localization and cell morphology.

-

Experimental Workflow Diagram:

Caption: Workflow for siRNA-mediated knockdown experiments.

Immunoprecipitation and Immunoblotting

Objective: To determine protein-protein interactions and the phosphorylation status of specific proteins.

Methodology:

-

Cell Lysis: Endothelial cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

Immunoprecipitation: The protein of interest (e.g., Tie2, VE-cadherin) is immunoprecipitated from the cell lysate using a specific primary antibody conjugated to magnetic or agarose beads.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The immunoprecipitated proteins are eluted from the beads by boiling in a sample buffer.

-

SDS-PAGE and Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against the protein of interest or phosphotyrosine.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

Experimental Workflow Diagram:

Caption: Workflow for immunoprecipitation and immunoblotting.

In Vitro Permeability Assay

Objective: To measure the integrity of the endothelial barrier.

Methodology:

-

Cell Seeding: Endothelial cells are seeded on a porous membrane of a transwell insert and cultured to form a confluent monolayer.

-

Treatment: The monolayer is treated with experimental agents (e.g., VE-PTP inhibitors, VEGF, thrombin) in the upper chamber.

-

Tracer Addition: A fluorescently labeled tracer molecule of a specific molecular weight (e.g., FITC-dextran) is added to the upper chamber.

-

Sampling: At various time points, samples are taken from the lower chamber.

-

Quantification: The fluorescence intensity of the samples from the lower chamber is measured using a plate reader.

-

Analysis: The amount of tracer that has passed through the monolayer is calculated to determine the permeability.

Experimental Workflow Diagram:

References

The Role of Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP) in Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP), also known as PTPRB (Protein Tyrosine Phosphatase Receptor Type B), is a receptor-type protein tyrosine phosphatase (RPTP) predominantly expressed in endothelial cells[1][2][3]. It is a critical regulator of vascular development and homeostasis, playing a pivotal role in both embryonic and pathological angiogenesis, as well as in the control of vascular permeability[1][2]. The function of VE-PTP is intrinsically linked to its ability to dephosphorylate and thereby modulate the activity of key signaling molecules on the endothelial cell surface. Its major substrates include the tyrosine kinase receptor Tie2, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and the adherens junction protein VE-cadherin. Due to its endothelial-specific expression and its crucial role in vascular biology, VE-PTP has emerged as a significant target for therapeutic intervention in diseases characterized by aberrant angiogenesis and vascular leakage. This guide provides an in-depth examination of the molecular mechanisms through which VE-PTP governs angiogenesis, details common experimental protocols for its study, and summarizes key quantitative data.

Core Signaling Pathways Modulated by VE-PTP

VE-PTP's influence on angiogenesis is primarily mediated through its interaction with and dephosphorylation of three key endothelial proteins: Tie2, VEGFR2, and VE-cadherin.

VE-PTP as a Negative Regulator of Tie2 Signaling

The most well-established role of VE-PTP is as a negative regulator of the Tie2 receptor. VE-PTP physically associates with Tie2 through its intracellular phosphatase domain and constitutively dephosphorylates it, maintaining it in an inactive state. The precise balance of Tie2 phosphorylation is essential for vascular remodeling and maturation.

-

Mechanism of Action : In resting endothelium, VE-PTP is complexed with Tie2, suppressing its kinase activity. The binding of the agonist ligand Angiopoietin-1 (Ang1) to Tie2 can overcome this inhibition to a degree, promoting downstream signaling. However, the removal or inhibition of VE-PTP leads to a much more robust and sustained Tie2 activation, even in the absence of high Ang1 levels. This activation triggers downstream pathways, including PI3K/Akt and Erk1/2, which promote endothelial cell survival and proliferation.

-

Functional Consequences : Genetic inactivation of VE-PTP in mice results in embryonic lethality due to severe defects in vascular remodeling, including dramatically enlarged blood vessels. This phenotype is largely attributed to the hyper-activation of Tie2. Conversely, inhibiting VE-PTP activity can stabilize blood vessels and reduce vascular leakage, making it a promising therapeutic strategy. Interestingly, the function of the Tie2 ligand Angiopoietin-2 (Ang2) as an agonist or antagonist is context-dependent and determined by the presence of VE-PTP. In blood vessels where VE-PTP is highly expressed, Ang2 acts as an antagonist; in lymphatic vessels where VE-PTP is absent, Ang2 functions as an agonist.

References

VE-PTP: A Technical Guide to Specificity and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP), also known as PTPRB, is a receptor-type protein tyrosine phosphatase predominantly expressed in endothelial cells. It plays a critical role in the regulation of angiogenesis, vascular permeability, and inflammation. The major substrates of VE-PTP are the angiopoietin receptor Tie2 and the adherens junction protein VE-cadherin. By dephosphorylating these key signaling molecules, VE-PTP modulates endothelial cell function and vascular homeostasis.[1][2] Given its central role in vascular biology, VE-PTP has emerged as a promising therapeutic target for diseases characterized by vascular dysfunction, such as diabetic retinopathy and certain cancers. This technical guide provides an in-depth overview of VE-PTP's specificity, the off-target effects of its inhibitors, detailed experimental protocols for its study, and visualizations of its key signaling pathways.

Data Presentation: Specificity and Off-Target Effects of VE-PTP Inhibitors

The development of small molecule inhibitors targeting VE-PTP has provided valuable tools for research and potential therapeutic applications. A key consideration in drug development is the selectivity of these inhibitors. The following tables summarize the available quantitative data on the specificity and off-target effects of the well-characterized VE-PTP inhibitor, AKB-9778.

| Target | IC50 (nM) | Reference |

| VE-PTP | 0.017 | [3] |

Table 1: Potency of AKB-9778 against VE-PTP.

| Off-Target Phosphatase | IC50 (nM) | Selectivity (Fold difference vs. VE-PTP) | Reference |

| DEP-1 (HPTPη) | 0.036 | 2.1 | [3] |

| HPTPγ | 0.100 | 5.9 | [3] |

| Other diverse phosphatases | >100-10,000 | >5,882 - 588,235 |

Table 2: Off-target activity of AKB-9778 against other phosphatases.

While AKB-9778 is a potent inhibitor of VE-PTP, it also exhibits activity against the closely related phosphatase DEP-1 (HPTPη). However, studies in DEP-1 knockout mice have shown that the vascular-stabilizing effects of AKB-9778 are independent of DEP-1 inhibition, indicating that its primary mechanism of action in this context is through VE-PTP.

Experimental Protocols

Co-Immunoprecipitation of VE-PTP and its Substrates (Tie2 and VE-cadherin)

This protocol describes the co-immunoprecipitation of VE-PTP with its substrates, Tie2 and VE-cadherin, from endothelial cell lysates to study their physical association.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells

-

Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Primary antibodies: anti-VE-PTP, anti-Tie2, anti-VE-cadherin

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Western blotting equipment and reagents

Procedure:

-

Cell Culture and Lysis:

-

Culture endothelial cells to 80-90% confluency.

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice with lysis buffer.

-

Scrape and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Centrifuge and collect the supernatant.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-VE-PTP) overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 2-4 hours at 4°C.

-

Collect the beads by centrifugation or magnetic separation.

-

Wash the beads 3-5 times with wash buffer.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against the co-immunoprecipitated proteins (e.g., anti-Tie2 and anti-VE-cadherin).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Western Blotting for Tie2 Phosphorylation

This protocol details the detection of Tie2 phosphorylation, a key downstream indicator of VE-PTP inhibition.

Materials:

-

Endothelial cell lysates (prepared as in the co-immunoprecipitation protocol)

-

Primary antibodies: anti-phospho-Tie2 (e.g., Tyr992), anti-total Tie2

-

SDS-PAGE and Western blotting equipment and reagents

Procedure:

-

Sample Preparation and SDS-PAGE:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the protein lysates on an 8% SDS-polyacrylamide gel.

-

-

Protein Transfer and Blocking:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for phosphorylated Tie2 (p-Tie2) diluted in 5% BSA/TBST overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an ECL substrate.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total Tie2.

-

Quantify the band intensities using densitometry software. The level of Tie2 phosphorylation is expressed as the ratio of the p-Tie2 signal to the total Tie2 signal.

-

VE-PTP Substrate Trapping with Mass Spectrometry

This protocol outlines a method to identify novel substrates of VE-PTP using a "substrate-trapping" mutant. This mutant can bind to but not efficiently dephosphorylate its substrates, allowing for their capture and subsequent identification by mass spectrometry.

Materials:

-

Endothelial cells

-

Expression vector for a substrate-trapping mutant of VE-PTP (e.g., D181A or C215S mutation) tagged with an affinity tag (e.g., GST or FLAG)

-

Transfection reagents

-

Cell lysis buffer with phosphatase inhibitors

-

Affinity purification beads (e.g., Glutathione-Sepharose for GST-tagged protein)

-

Elution buffer

-

Mass spectrometry equipment and reagents

Procedure:

-

Expression of Substrate-Trapping Mutant:

-

Transfect endothelial cells with the expression vector for the tagged VE-PTP substrate-trapping mutant.

-

Allow for protein expression for 24-48 hours.

-

-

Cell Lysis and Affinity Purification:

-

Lyse the transfected cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of potential substrates.

-

Clarify the lysate by centrifugation.

-

Incubate the lysate with affinity beads specific for the tag on the VE-PTP mutant (e.g., Glutathione-Sepharose for a GST-tag) to capture the mutant and its bound substrates.

-

Wash the beads extensively to remove non-specific binders.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the protein complexes from the beads.

-

Separate the proteins by SDS-PAGE and visualize with a protein stain.

-

Excise the protein bands of interest.

-

Perform in-gel digestion with trypsin.

-

Extract the peptides for mass spectrometry analysis.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins from the MS/MS data using a protein database search engine.

-

Potential VE-PTP substrates will be identified as proteins that are specifically co-purified with the substrate-trapping mutant but not with a wild-type or catalytically inactive control.

-

Mandatory Visualizations

VE-PTP Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways regulated by VE-PTP.

Caption: VE-PTP regulation of the Angiopoietin-Tie2 signaling pathway.

References

The Dawn of a New Therapeutic Avenue: A Technical Guide to the Discovery and Synthesis of VE-PTP Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note on "VE-Ptp-IN-1": Extensive searches for a specific molecule designated "this compound" have not yielded any publicly available information. This suggests that "this compound" may be a novel, unpublished, or internal compound designation. Therefore, this guide will provide a comprehensive overview of the discovery, synthesis, and characterization of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP) inhibitors, using publicly disclosed examples as illustrative case studies. The principles and methodologies described herein are directly applicable to the development of novel VE-PTP inhibitors like the conceptual "this compound".

Introduction: VE-PTP as a Therapeutic Target

Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP), also known as PTPRB, is a receptor-type protein tyrosine phosphatase predominantly expressed in endothelial cells. It plays a crucial role in regulating vascular homeostasis, angiogenesis, and inflammation. VE-PTP is a key negative regulator of the Tie-2 receptor tyrosine kinase, a critical signaling molecule for blood vessel maturation and stability.[1][2] By dephosphorylating Tie-2, VE-PTP dampens its activity.[1] Consequently, inhibiting VE-PTP enhances Tie-2 signaling, which can promote vascular stabilization and reduce vascular leakage. This mechanism of action makes VE-PTP an attractive therapeutic target for a range of diseases characterized by vascular dysfunction, including diabetic retinopathy, wet age-related macular degeneration, and certain cancers.[3]

Discovery of VE-PTP Inhibitors: A Multi-pronged Approach

The discovery of potent and selective VE-PTP inhibitors is a key focus of ongoing research. A successful strategy often involves a combination of high-throughput screening, fragment-based drug discovery, and structure-based design.

Fragment-Based Screening

A notable example of a successful discovery campaign is the identification of the novel VE-PTP inhibitor, Cpd-2, through a fragment-based screening approach.[3] This methodology involves screening a library of low-molecular-weight fragments for binding to the target protein. Hits from this initial screen are then optimized and grown into more potent, drug-like molecules.

Experimental Workflow for Fragment-Based Screening:

Caption: A generalized workflow for the fragment-based discovery of VE-PTP inhibitors.

Synthesis of VE-PTP Inhibitors

The chemical synthesis of VE-PTP inhibitors is highly dependent on the specific chemical scaffold of the compound. For instance, the synthesis of novel oxovanadium(IV) and dioxovanadium(V) complexes has been explored for their PTP1B inhibitory activity, a related protein tyrosine phosphatase, which could provide insights for VE-PTP inhibitor synthesis.

While a specific synthesis protocol for "this compound" cannot be provided, a general synthetic approach for a hypothetical small molecule inhibitor would involve:

-

Retrosynthetic Analysis: Deconstruction of the target molecule into simpler, commercially available starting materials.

-

Forward Synthesis: Stepwise construction of the molecule using a series of chemical reactions, such as cross-coupling reactions, functional group transformations, and purification at each step.

-

Chiral Resolution/Asymmetric Synthesis: If the molecule contains stereocenters, methods to obtain the desired stereoisomer would be employed.

Quantitative Data on VE-PTP Inhibitors

The following table summarizes key quantitative data for a known VE-PTP inhibitor, AKB-9778, which serves as a benchmark in the field.

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| AKB-9778 | VE-PTP | Enzymatic Assay | 5 |

Experimental Protocols

VE-PTP Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of a compound against VE-PTP.

Materials:

-

Recombinant human VE-PTP catalytic domain

-

p-Nitrophenyl phosphate (pNPP) as a substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

-

Test compound dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Add assay buffer to the wells of a 96-well plate.

-

Add the test compound at various concentrations.

-

Add the recombinant VE-PTP enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding pNPP.

-

Monitor the production of p-nitrophenol by measuring the absorbance at 405 nm over time.

-

Calculate the initial reaction velocity and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Endothelial Permeability Assay

Objective: To assess the effect of a VE-PTP inhibitor on the integrity of an endothelial cell monolayer.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Transwell inserts with a porous membrane

-

Cell culture medium

-

FITC-dextran (fluorescent tracer)

-

Test compound

-

Fluorometer

Procedure:

-

Seed HUVECs onto the Transwell inserts and culture until a confluent monolayer is formed.

-

Treat the cells with the test compound or vehicle control for a specified duration.

-

Add FITC-dextran to the upper chamber of the Transwell insert.

-

After a defined period (e.g., 1 hour), collect samples from the lower chamber.

-

Measure the fluorescence of the samples using a fluorometer to quantify the amount of FITC-dextran that has passed through the monolayer.

-

A decrease in fluorescence in the lower chamber in the presence of the inhibitor indicates a reduction in permeability.

Signaling Pathways Involving VE-PTP

VE-PTP plays a central role in two critical signaling pathways in endothelial cells: the Tie-2 pathway and the VE-cadherin pathway.

VE-PTP Regulation of Tie-2 Signaling

VE-PTP directly dephosphorylates the Tie-2 receptor, thereby acting as a brake on its signaling cascade. Inhibition of VE-PTP leads to increased Tie-2 phosphorylation and activation of downstream pathways, such as the PI3K/Akt pathway, which promotes cell survival and vascular stability.

Caption: VE-PTP inhibition enhances Tie-2 signaling and promotes vascular stability.

VE-PTP and VE-cadherin Junctional Integrity

VE-PTP is also localized at endothelial cell-cell junctions where it interacts with VE-cadherin. This interaction is crucial for maintaining the integrity of the endothelial barrier. VE-PTP can dephosphorylate VE-cadherin and associated catenins, which strengthens cell-cell adhesion.

Caption: VE-PTP contributes to the maintenance of endothelial junctional integrity.

Conclusion and Future Directions

The inhibition of VE-PTP represents a promising therapeutic strategy for a variety of diseases underpinned by vascular dysfunction. The discovery and development of potent and selective inhibitors, exemplified by compounds like AKB-9778 and the fragment-derived Cpd-2, highlight the potential of this approach. Future research will likely focus on the development of orally bioavailable inhibitors with improved selectivity and the exploration of their therapeutic efficacy in a broader range of clinical indications. The elucidation of the precise molecular interactions between inhibitors and VE-PTP through structural biology will further guide the design of next-generation therapeutics.

References

- 1. rupress.org [rupress.org]

- 2. The role of vascular endothelial protein tyrosine phosphatase on nitric oxide synthase function in diabetes: from molecular biology to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fragment-Based Discovery of Novel VE-PTP Inhibitors Using Orthogonal Biophysical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Cellular Landscape of VE-Ptp-IN-1: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the intricate world of cellular signaling, the targeted inhibition of specific enzymes offers a powerful strategy for therapeutic intervention. This whitepaper provides an in-depth technical guide on the cellular targets of VE-Ptp-IN-1, a novel, weakly acidic, and selective inhibitor of Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP). Designed for researchers, scientists, and drug development professionals, this document consolidates the current understanding of this compound's mechanism of action, presents key quantitative data, and details the experimental protocols used to elucidate its cellular functions.

Introduction to VE-PTP and its Inhibition

Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP), also known as PTPRB, is a receptor-type protein tyrosine phosphatase predominantly expressed in endothelial cells. It plays a crucial role in regulating vascular homeostasis, angiogenesis, and endothelial barrier function. VE-PTP exerts its influence by dephosphorylating key signaling molecules, thereby modulating their activity. The targeted inhibition of VE-PTP has emerged as a promising therapeutic strategy for diseases characterized by vascular dysfunction, such as diabetic retinopathy and certain cancers.

This compound (also referred to as compound 2) is a novel, selective inhibitor of VE-PTP discovered through fragment-based screening. Its unique chemical properties and high selectivity offer a valuable tool for dissecting the cellular functions of VE-PTP and for the development of new therapeutic agents.

Cellular Targets and Mechanism of Action of this compound

The primary cellular target of this compound is the phosphatase VE-PTP. By inhibiting VE-PTP, this compound indirectly modulates the phosphorylation state and activity of several downstream proteins, thereby impacting critical cellular signaling pathways.

Direct Target: Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP)

This compound directly binds to VE-PTP, inhibiting its phosphatase activity. This has been confirmed through various biophysical techniques, including Surface Plasmon Resonance (SPR) and X-ray crystallography[1].

Key Downstream Effects of VE-PTP Inhibition

Inhibition of VE-PTP by compounds like this compound is known to trigger a cascade of downstream signaling events, primarily through the activation of the Tie-2 receptor, a key regulator of vascular stability.

-

Tie-2 Receptor Activation: VE-PTP is a negative regulator of the Tie-2 receptor tyrosine kinase[2]. By inhibiting VE-PTP, this compound promotes the phosphorylation and activation of Tie-2[3][4]. This is a central mechanism by which VE-PTP inhibitors stabilize blood vessels.

-

VE-cadherin Junction Stabilization: VE-PTP is associated with VE-cadherin at endothelial cell junctions and plays a role in maintaining barrier integrity[5]. Inhibition of VE-PTP can lead to the stabilization of these junctions, reducing vascular permeability. This effect can be both phosphatase-dependent and -independent.

-

Modulation of Downstream Signaling Pathways: The activation of Tie-2 by VE-PTP inhibition influences several downstream signaling pathways, including:

-

FGD5 Activation: Inhibition of VE-PTP leads to the tyrosine phosphorylation and activation of FGD5, a guanine nucleotide exchange factor for Cdc42, which is crucial for junction stabilization.

-

Regulation of RhoA Signaling: VE-PTP can interact with and inhibit GEF-H1, a RhoA guanine nucleotide exchange factor. This interaction is independent of VE-PTP's phosphatase activity and helps to reduce RhoA-mediated tension at cell junctions.

-

FOXO1 Regulation: In diabetic conditions, VE-PTP inhibition can lead to decreased levels of the transcription factor FOXO1 and its pro-inflammatory and pro-fibrotic target genes.

-

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound (Cpd-2) from the primary literature.

| Parameter | Value | Method | Target | Reference |

| IC50 | 2.1 ± 0.3 µM | Enzyme Assay | VE-PTP | |

| KD | 1.9 ± 0.2 µM | Surface Plasmon Resonance (SPR) | VE-PTP |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

VE-PTP Phosphatase Activity Assay (IC50 Determination)

This assay measures the ability of an inhibitor to block the enzymatic activity of VE-PTP.

-

Reagents:

-

Recombinant human VE-PTP catalytic domain.

-

Phosphatase substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA.

-

This compound (or other test compounds) dissolved in DMSO.

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add 10 µL of the VE-PTP enzyme solution to each well of a 96-well plate.

-

Add 10 µL of the diluted inhibitor to the corresponding wells and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 80 µL of the DiFMUP substrate solution.

-

Measure the fluorescence intensity (excitation 355 nm, emission 460 nm) at regular intervals using a plate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Surface Plasmon Resonance (SPR) Assay (KD Determination)

SPR is used to measure the binding affinity between this compound and VE-PTP in real-time.

-

Instrumentation: A Biacore instrument (or equivalent).

-

Reagents:

-

CM5 sensor chip.

-

Recombinant human VE-PTP.

-

This compound.

-

Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Amine coupling kit.

-

-

Procedure:

-

Immobilize the VE-PTP protein onto the surface of a CM5 sensor chip using standard amine coupling chemistry.

-

Prepare a series of dilutions of this compound in running buffer.

-

Inject the this compound solutions over the sensor chip surface at a constant flow rate.

-

Record the SPR response (in Resonance Units, RU) over time to monitor the association and dissociation phases of the interaction.

-

Regenerate the sensor surface between injections using a suitable regeneration solution.

-

Analyze the resulting sensorgrams using a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Visualizing the Cellular Impact of this compound

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion and Future Directions

This compound represents a significant advancement in the development of selective VE-PTP inhibitors. Its well-characterized mechanism of action, centered on the activation of the Tie-2 signaling pathway, provides a strong rationale for its use as a research tool and as a lead compound for the development of novel therapeutics for a range of vascular diseases. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and further elucidation of the broader cellular consequences of VE-PTP inhibition. The data and protocols presented in this technical guide offer a solid foundation for these future endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. rupress.org [rupress.org]

- 3. US20200095309A1 - Multispecific antibodies that target hptp-b (ve-ptp) and vegf - Google Patents [patents.google.com]

- 4. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes | MDPI [mdpi.com]

- 5. VE-PTP maintains the endothelial barrier via plakoglobin and becomes dissociated from VE-cadherin by leukocytes and by VEGF - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for VE-Ptp-IN-1 In Vitro Assays

These application notes provide detailed protocols for the in vitro characterization of VE-Ptp-IN-1, a selective inhibitor of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP). The described assays are essential for researchers and drug development professionals investigating vascular homeostasis, angiogenesis, and related therapeutic interventions.

Introduction

Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP) is a receptor-type protein tyrosine phosphatase predominantly expressed in endothelial cells. It plays a crucial role in regulating vascular development, maintenance, and permeability. VE-PTP's primary substrate is the Tie2 receptor tyrosine kinase, a key component of the angiopoietin-Tie signaling pathway essential for vascular stability.[1][2][3][4] By dephosphorylating Tie2, VE-PTP acts as a negative regulator, dampening its signaling activity.[1] Inhibition of VE-PTP with small molecules like this compound is expected to increase Tie2 phosphorylation, thereby promoting vascular stabilization and reducing permeability. These protocols outline key in vitro assays to validate the efficacy and mechanism of action of this compound.

Data Presentation

Inhibitor Activity and Selectivity

The inhibitory activity of a VE-PTP inhibitor is typically determined against a panel of related phosphatases to assess its selectivity. The following table summarizes representative inhibitory concentrations (IC50) for a highly potent and selective VE-PTP inhibitor, AKB-9778 (Razuprotafib), which serves as a reference for the expected performance of selective VE-PTP inhibitors like this compound.

| Target Phosphatase | IC50 (nM) |

| VE-PTP | 0.017 |

| HPTPη | 0.036 |

| HPTPγ | 0.100 |

| PTP1B | 780 |

Data presented for the reference compound AKB-9778 (Razuprotafib). Similar profiling is recommended for this compound.

Signaling Pathways and Experimental Workflows

VE-PTP and Tie2 Signaling Pathway

VE-PTP directly interacts with and dephosphorylates the Tie2 receptor, thereby inactivating it. Inhibition of VE-PTP by compounds such as this compound blocks this dephosphorylation, leading to sustained Tie2 activation and downstream signaling that promotes endothelial cell survival and vascular stability.

Caption: VE-PTP negatively regulates Tie2 signaling, which is reversed by this compound.

General Experimental Workflow for In Vitro Characterization

The following workflow outlines the sequential steps for a comprehensive in vitro evaluation of a VE-PTP inhibitor.

Caption: A typical workflow for the in vitro assessment of this compound.

Experimental Protocols

In Vitro Phosphatase Activity Assay

This biochemical assay directly measures the enzymatic activity of VE-PTP and the inhibitory effect of this compound.

Materials:

-

Recombinant human VE-PTP catalytic domain

-

Phosphopeptide substrate (e.g., pNPP or a specific tyrosine-phosphorylated peptide)

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20, pH 7.4)

-

This compound (and other inhibitors for control)

-

96-well microplate

-

Phosphate detection reagent (e.g., Malachite Green-based)

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the VE-PTP enzyme to each well (except for the no-enzyme control).

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.

-

Initiate the reaction by adding the phosphopeptide substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction and measure the amount of free phosphate released using a phosphate detection reagent according to the manufacturer's instructions.

-

Measure the absorbance using a plate reader at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Tie2 Phosphorylation Assay in Endothelial Cells (Western Blot)

This cell-based assay determines the effect of this compound on the phosphorylation status of its target, Tie2, in a cellular context.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells

-

Endothelial cell growth medium

-

This compound

-

Angiopoietin-1 (Ang1) (optional, for stimulated conditions)

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Tie2 (Tyr992), anti-total-Tie2, anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture HUVECs to near confluence in 6-well plates.

-

Serum-starve the cells for 4-6 hours before treatment.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Optionally, stimulate the cells with Ang1 (e.g., 100 ng/mL) for the last 15-30 minutes of the inhibitor treatment.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Endothelial Permeability Assay (Transwell Assay)

This functional assay assesses the ability of this compound to enhance the endothelial barrier function.

Materials:

-

HUVECs

-

Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates

-

FITC-Dextran (e.g., 70 kDa)

-

Permeability-inducing agent (e.g., VEGF or thrombin)

-

This compound

-

Fluorescence plate reader

Procedure:

-

Seed HUVECs onto the Transwell inserts and culture them until they form a confluent monolayer.

-

Treat the HUVEC monolayers with this compound or vehicle control for a predetermined time.

-

Add a permeability-inducing agent (e.g., VEGF) to the upper chamber, if required.

-

Add FITC-Dextran to the upper chamber.

-

At various time points, collect samples from the lower chamber.

-

Measure the fluorescence intensity of the samples from the lower chamber using a fluorescence plate reader.

-

Calculate the permeability coefficient or the percentage of FITC-Dextran that has passed through the monolayer. A decrease in fluorescence in the lower chamber in the presence of this compound indicates enhanced barrier function.

In Vitro Angiogenesis (Tube Formation) Assay

This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.

Materials:

-

HUVECs

-

Matrigel Basement Membrane Matrix

-

96-well plate

-

Endothelial cell growth medium (with reduced serum)

-

This compound

-

Microscope with a camera

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

-

Resuspend HUVECs in a low-serum medium containing different concentrations of this compound or vehicle control.

-

Seed the cells onto the Matrigel-coated wells.

-

Incubate the plate at 37°C for 4-18 hours.

-

Visualize the formation of tube-like structures using a microscope and capture images.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

References

- 1. The role of vascular endothelial protein tyrosine phosphatase on nitric oxide synthase function in diabetes: from molecular biology to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Angiopoietin-Tie2 Pathway in Critical Illness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. ashpublications.org [ashpublications.org]

Application Notes and Protocols: Utilizing VE-Ptp-IN-1 in Mouse Models of Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP) is a critical negative regulator of angiogenesis, primarily through its interaction with the Tie2 receptor tyrosine kinase. By dephosphorylating Tie2, VE-PTP dampens pro-angiogenic signaling. Inhibition of VE-PTP presents a promising therapeutic strategy to enhance Tie2 activity, thereby promoting vascular stabilization and normalizing pathological angiogenesis. VE-Ptp-IN-1 (also known as AKB-9778) is a potent and selective small molecule inhibitor of VE-PTP's catalytic activity. These application notes provide detailed protocols for utilizing this compound in various mouse models of angiogenesis, along with expected quantitative outcomes and an overview of the underlying signaling pathways.

Mechanism of Action

This compound acts by inhibiting the phosphatase activity of VE-PTP, which in turn leads to increased phosphorylation and activation of its substrate, the Tie2 receptor, on endothelial cells.[1] This activation of Tie2 signaling triggers downstream pathways involving Akt and endothelial nitric oxide synthase (eNOS), promoting endothelial cell survival, vascular stabilization, and reducing vascular permeability.[1][2]

Data Presentation

The following tables summarize quantitative data from representative studies using this compound in mouse models of angiogenesis.

Table 1: Effect of this compound on Retinal Neovascularization in a Mouse Model of Ischemic Retinopathy

| Treatment Group | Dose | Administration Route | Reduction in Neovascularization Area (%) | Reference |

| Vehicle | - | Intravitreal | 0 | [3] |

| Anti-VE-PTP Antibody | 2 µg | Intravitreal | Significant reduction | [3] |

| This compound (AKB-9778) | 10 mg/kg | Subcutaneous | Statistically significant | |

| This compound (AKB-9778) | 50 mg/kg | Subcutaneous | Statistically significant |

Table 2: Effect of this compound on Vascular Permeability

| Model | Inducing Agent | Treatment | Dose | Administration Route | Reduction in Vascular Leakage (%) | Reference |

| Miles Assay (Dermal) | VEGF | Anti-VE-PTP Antibody | 200 µg | Intravenous | 55 ± 7 | |

| Miles Assay (Dermal) | VEGF | This compound (AKB-9778) | Not specified | Subcutaneous | Significant | |

| Miles Assay (Dermal) | Histamine | This compound (AKB-9778) | Not specified | Subcutaneous | Significant | |

| Retinal Vasculature | VEGF | This compound (AKB-9778) | 10 mg/kg or 50 mg/kg | Subcutaneous | Dose-dependent reduction |

Table 3: Effect of this compound on Tumor Angiogenesis and Growth

| Mouse Model | Cancer Cell Line | Treatment | Effect on Tumor Growth | Effect on Metastasis | Reference |

| Orthotopic | Murine Mammary Carcinoma | This compound (AKB-9778) | Delayed growth of small tumors | Repressed | |

| Syngeneic | Renal Cell Carcinoma (RENCA) | This compound (AKB-9778) + HDIL-2 | Dramatic anti-tumor effect | Not specified |

Experimental Protocols

Retinal Angiogenesis Model (Oxygen-Induced Retinopathy - OIR)

This model is widely used to study ischemia-induced retinal neovascularization, relevant to diseases like diabetic retinopathy.

Materials:

-

C57BL/6J mouse pups and nursing dams

-

This compound (AKB-9778)

-

Vehicle (e.g., sterile PBS)

-

Oxygen-regulated chamber

-

Isoflurane for anesthesia

-

Fluorescein-dextran

-

Paraformaldehyde (PFA)

-

Microscope with fluorescence imaging capabilities

Procedure:

-

On postnatal day 7 (P7), place C57BL/6J pups and their nursing dam into a 75% oxygen chamber for 5 days.

-

On P12, return the pups to room air to induce relative hypoxia and subsequent neovascularization.

-

From P12 to P16, administer this compound (e.g., 10-50 mg/kg) or vehicle subcutaneously twice daily.

-

On P17, anesthetize the mice and perfuse with high-molecular-weight fluorescein-dextran.

-

Euthanize the mice and enucleate the eyes. Fix the eyes in 4% PFA.

-

Dissect the retinas, flat-mount them on a slide, and visualize using fluorescence microscopy.

-

Quantify the area of neovascularization using image analysis software (e.g., ImageJ).

Matrigel Plug Angiogenesis Assay

This in vivo assay assesses the formation of new blood vessels into a subcutaneous plug of Matrigel.

Materials:

-

C57BL/6J mice (6-8 weeks old)

-

Matrigel (growth factor reduced)

-

Fibroblast Growth Factor-2 (FGF2) or Vascular Endothelial Growth Factor (VEGF)

-

Heparin

-

This compound (AKB-9778)

-

Vehicle

-

Hemoglobin assay kit

-

Antibodies for immunohistochemistry (e.g., anti-CD31)

Procedure:

-

Thaw Matrigel on ice.

-

Prepare the Matrigel mixture containing an angiogenic stimulus (e.g., 150 ng/mL FGF2) and heparin (10 units/mL).

-

Administer this compound or vehicle to the mice via the desired route (e.g., subcutaneous or intraperitoneal injection) prior to Matrigel injection and continue for the duration of the experiment.

-

Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank. The Matrigel will form a solid plug at body temperature.

-

After a set period (e.g., 7-14 days), euthanize the mice and explant the Matrigel plugs.

-

Quantify angiogenesis by:

-

Measuring the hemoglobin content in the plugs as an index of blood vessel formation.

-

Performing immunohistochemistry on sectioned plugs using an endothelial cell marker like CD31 to visualize and quantify vessel density.

-

Tumor Angiogenesis Model (Xenograft)

This model evaluates the effect of this compound on the growth and vascularization of tumors.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Tumor cell line of interest (e.g., Lewis Lung Carcinoma, B16F10 melanoma)

-

This compound (AKB-9778)

-

Vehicle

-

Calipers for tumor measurement

-

Antibodies for immunohistochemistry (e.g., anti-CD31 for vessel density, anti-hypoxyprobe for tumor hypoxia)

Procedure:

-

Subcutaneously implant tumor cells into the flank of the immunocompromised mice.

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle daily via subcutaneous or intraperitoneal injection.

-

Measure tumor volume with calipers every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Process the tumors for:

-

Immunohistochemical analysis of vessel density (CD31 staining) and vessel perfusion.

-

Assessment of tumor hypoxia.

-

Western blot analysis of Tie2 phosphorylation.

-

Visualizations

Caption: VE-PTP Signaling and Inhibition by this compound.

Caption: Workflow for Tumor Angiogenesis Model.

References

Application Notes and Protocols for VE-Ptp-IN-1 (AKB-9778) in In Vivo Studies

These application notes provide a comprehensive overview of the in vivo use of VE-Ptp-IN-1, a potent and selective small-molecule inhibitor of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP). The information is intended for researchers, scientists, and drug development professionals engaged in preclinical studies involving angiogenesis, vascular permeability, and related pathologies.

Introduction

Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP) is a key negative regulator of the TIE2 receptor tyrosine kinase, a critical pathway in maintaining vascular stability. Inhibition of VE-PTP leads to TIE2 activation, which in turn strengthens endothelial cell junctions, reduces vascular leakage, and normalizes vascular function. This compound (AKB-9778) is a first-in-class VE-PTP inhibitor that has been investigated in various preclinical models of diseases characterized by vascular dysfunction.

Signaling Pathway

VE-PTP directly interacts with and dephosphorylates TIE2, keeping it in an inactive state. Upon inhibition of VE-PTP by agents like AKB-9778, TIE2 becomes phosphorylated (activated), initiating downstream signaling cascades that promote endothelial barrier function. This inhibitor has been shown to counteract vascular leakage induced by inflammatory mediators such as VEGF and histamine.[1] The stabilization of endothelial junctions by VE-PTP inhibition is mediated through TIE2 in a VE-cadherin-independent manner.[1]

Caption: VE-PTP inhibition by AKB-9778 activates TIE2 signaling.

Quantitative Data Summary

The following tables summarize the dosages and effects of this compound (AKB-9778) in various in vivo models.

Table 1: Subcutaneous Administration of AKB-9778

| Animal Model | Disease/Condition | Dosage | Frequency | Key Findings | Reference |

| C57BL/6 Mice | LPS-induced lung inflammation | 24 mg/kg | Single dose | Inhibited neutrophil extravasation by 60%. | [1] |

| C57BL/6 Mice | VEGF/Histamine-induced vascular permeability | 24 mg/kg | Single dose | Significantly inhibited vascular leakage. | [1] |

| C57BL/6 Mice | Histamine-induced vascular permeability | Not specified | 1 hour prior to challenge | Increased FGD5 tyrosine phosphorylation 3-3.5 fold in lung lysates. | [2] |

| Rho-VEGF Mice | Retinal vascular leakage | 3 or 10 mg/kg | Twice daily for 1 day, then a third dose | Reduced retinal vascular leakage. |

Table 2: Intravenous Administration of Anti-VE-PTP Antibody

| Animal Model | Disease/Condition | Dosage | Frequency | Key Findings | Reference |

| C57BL/6 Mice | VEGF-induced vascular permeability | 200 µg | Single dose | Blocked VEGF-induced vascular permeability by 55%. | |

| 7-day-old Mice | Vascular remodeling | 100 µg | Daily for 5 days | Increased vessel diameters in the tongue. |

Table 3: Intravitreal Administration of Anti-VE-PTP Antibody

| Animal Model | Disease/Condition | Dosage | Frequency | Key Findings | Reference |

| Mice | Oxygen-induced ischemic retinopathy | 0.1, 0.5, or 2 µg | Single dose at P12 | 2 µg dose significantly reduced retinal neovascularization at P17. | |

| Rho-VEGF Transgenic Mice | Subretinal neovascularization | 0.5 or 2 µg | Single dose at P15 | Significantly less subretinal neovascularization at P21. | |

| Mice | Laser-induced choroidal neovascularization | 2 µg | Single dose | Significantly reduced the area of choroidal neovascularization after 7 days. |

Experimental Protocols

Miles Assay for Vascular Permeability

This assay measures changes in vascular permeability in the skin.

Caption: Workflow for the Miles Assay to assess vascular permeability.

Methodology:

-

Mice are subcutaneously injected with AKB-9778 or a vehicle control.

-

After 30 minutes, Evans blue dye is injected intravenously.

-

10 minutes following the dye injection, a pro-inflammatory mediator such as VEGF or histamine is injected intradermally into the dorsal skin.

-

After a further 30 minutes, the animals are euthanized, and the area of skin with dye leakage is excised.

-

The Evans blue dye is then extracted from the skin tissue and quantified spectrophotometrically to determine the extent of vascular permeability.

Oxygen-Induced Ischemic Retinopathy Model

This model is used to study retinal neovascularization.

Methodology:

-

At postnatal day 12 (P12), mice with ischemic retinopathy are given a single intravitreal injection of an anti-VE-PTP antibody (e.g., 0.1, 0.5, or 2 µg) or a control IgG.

-

At P17, the mice are euthanized, and their retinas are dissected and flat-mounted.

-

Retinal neovascularization is visualized by staining with Griffonia simplicifolia agglutinin (GSA) and quantified by image analysis.

Analysis of Neutrophil Recruitment in Lungs

This protocol assesses the effect of VE-PTP inhibition on leukocyte extravasation.

Methodology:

-

A single dose of AKB-9778 (24 mg/kg) is administered subcutaneously to mice.

-

The mice are then challenged by inhaling aerosolized lipopolysaccharide (LPS) for 40 minutes to induce lung inflammation.

-

Four hours after the LPS challenge, a bronchoalveolar lavage is performed to collect neutrophils that have extravasated into the lungs.

-

The number of neutrophils is then quantified to determine the effect of the inhibitor on leukocyte recruitment.

Concluding Remarks

This compound (AKB-9778) has demonstrated significant efficacy in various preclinical models of vascular disease by stabilizing endothelial junctions and reducing vascular leakage. The provided dosages and protocols serve as a starting point for designing in vivo studies. Researchers should optimize these parameters based on their specific animal models and experimental objectives. Careful consideration of the administration route and timing relative to the disease challenge is crucial for achieving desired therapeutic outcomes.

References

VE-Ptp-IN-1 solubility and stability in culture media

For Researchers, Scientists, and Drug Development Professionals

Introduction

VE-Ptp-IN-1 is a selective and weakly acidic inhibitor of Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP), a key regulator of vascular homeostasis and angiogenesis.[1] VE-PTP plays a critical role in modulating the phosphorylation status of endothelial cell surface receptors, thereby influencing endothelial barrier function and vascular stability. These application notes provide detailed protocols for the solubilization, storage, and use of this compound in cell culture, along with methods to assess its stability in aqueous media.

Product Information

| Characteristic | Description |

| Product Name | This compound |

| Target | Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP) |

| Chemical Nature | Weakly acidic small molecule |

| Primary Applications | In vitro studies of angiogenesis, vascular permeability, and endothelial cell signaling. |

Solubility and Storage

Due to the limited availability of public data on the specific solubility of this compound, the following recommendations are based on its chemical nature as a weakly acidic small molecule and data from similar protein tyrosine phosphatase (PTP) inhibitors. Researchers should perform their own solubility tests to determine the optimal solvent and concentration for their specific experimental needs.

Recommended Solvents and Stock Solution Preparation:

| Solvent | Recommended Starting Concentration | Notes |

| DMSO | 10-50 mM | Many PTP inhibitors show good solubility in DMSO. This is the recommended solvent for creating a high-concentration stock solution. |

| Ethanol | 1-10 mM | Some PTP inhibitors are soluble in ethanol. May be a suitable alternative to DMSO for certain cell culture applications. |

| Water | Expected to be poorly soluble | As a weakly acidic organic molecule, this compound is not expected to be highly soluble in aqueous solutions at neutral pH. |

Stock Solution Storage:

| Storage Condition | Duration | Notes |

| -20°C | Up to 6 months | Aliquot stock solutions to avoid repeated freeze-thaw cycles. |

| -80°C | Up to 2 years | For long-term storage, -80°C is recommended to maintain stability. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

Procedure:

-

Equilibrate the vial of this compound to room temperature before opening.

-

Weigh out the desired amount of this compound.

-

Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

-

Vortex briefly and/or sonicate in a water bath to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes for single-use to minimize freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C.

Protocol 2: Determination of this compound Solubility in Culture Media

This protocol provides a method to determine the practical working concentration and assess the stability of this compound in a specific cell culture medium.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum as required

-

Sterile microcentrifuge tubes

-

Incubator (37°C, 5% CO2)

-

Microscope

Procedure:

-

Prepare serial dilutions of the this compound stock solution into the desired cell culture medium. Suggested final concentrations to test: 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all samples and does not exceed a level toxic to the cells (typically ≤ 0.5%).

-

Include a solvent control (culture medium with the same final concentration of DMSO without the inhibitor).

-

Incubate the solutions at 37°C in a 5% CO2 incubator.

-

Visually inspect the solutions for any signs of precipitation at regular intervals (e.g., 0, 2, 6, 12, and 24 hours) using a microscope.

-

The highest concentration that remains clear without any visible precipitate is considered the maximum practical working concentration in that specific culture medium.

Protocol 3: In Vitro Cell-Based Assay

This protocol outlines a general procedure for treating cultured cells with this compound.

Materials:

-

Cultured cells (e.g., HUVECs - Human Umbilical Vein Endothelial Cells)

-

Complete cell culture medium

-

This compound stock solution

-

Multi-well cell culture plates

Procedure:

-

Seed the cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.

-

The following day, dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration.

-

Proceed with downstream analysis, such as cell viability assays, western blotting for target phosphorylation, or immunofluorescence staining.

Signaling Pathway